![molecular formula C15H21N5O7 B064813 methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate CAS No. 183014-43-9](/img/structure/B64813.png)
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate
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Overview
Description
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a purine nucleoside analogue that has been shown to have antiviral, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is based on its ability to inhibit the synthesis of DNA and RNA. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is a purine nucleoside analogue that is incorporated into the growing DNA or RNA chain, leading to chain termination. This results in the inhibition of viral replication and cell proliferation.
Biochemical and Physiological Effects:
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a range of viruses, making it a useful tool for studying viral replication and pathogenesis. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate can be metabolized by the liver, which can affect its efficacy.
Future Directions
There are several future directions for research on methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the molecular mechanisms underlying the antiviral, anti-inflammatory, and antitumor activities of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. This could lead to the development of more effective therapies for viral infections and cancer. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate, which could help to optimize dosing regimens and improve treatment outcomes.
Synthesis Methods
The synthesis of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate involves a series of reactions starting from 9-(2-acetyloxyethoxymethyl)guanine. The key steps in the synthesis include the protection of the guanine nitrogen with a benzoyl group, followed by the reaction with 2-methoxypropene to form the corresponding 2-methoxypropyl guanine derivative. The benzoyl group is then removed, and the resulting compound is reacted with methyl chloroformate to obtain methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. The overall yield of the synthesis method is around 30%.
Scientific Research Applications
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human cytomegalovirus. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has also been investigated for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia.
properties
CAS RN |
183014-43-9 |
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Molecular Formula |
C15H21N5O7 |
Molecular Weight |
383.36 g/mol |
IUPAC Name |
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate |
InChI |
InChI=1S/C15H21N5O7/c1-9(21)27-6-5-26-8-20-7-16-10-11(20)17-14(18-12(10)22)19-15(2,25-4)13(23)24-3/h7H,5-6,8H2,1-4H3,(H2,17,18,19,22) |
InChI Key |
RREXVZGLBZGGKG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NC(C)(C(=O)OC)OC |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
synonyms |
Alanine, N-[9-[[2-(acetyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-2-methoxy-, methyl ester |
Origin of Product |
United States |
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